4-nitro-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-nitro-N-(4-sulfamoylphenyl)benzamide is a chemical compound known for its significant biological activities. It is a member of the sulfonamide class of compounds, which are widely recognized for their medicinal properties, including antibacterial, anticancer, and enzyme inhibition activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with nitrobenzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as pyridine, and the mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 4-amino-N-(4-sulfamoylphenyl)benzamide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
4-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its enzyme inhibition properties, particularly against carbonic anhydrase isoforms.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma. Additionally, its enzyme inhibition properties make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
4-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other sulfonamide derivatives such as:
4-amino-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with an amino group instead of a nitro group.
N-(4-sulfamoylphenyl)benzamide: Lacks the nitro group, which may affect its biological activity.
Benzenesulfonamide derivatives: These compounds share the sulfonamide group but differ in their substituents, leading to variations in their biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties and make it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
4-nitro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGNPUJSLSEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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